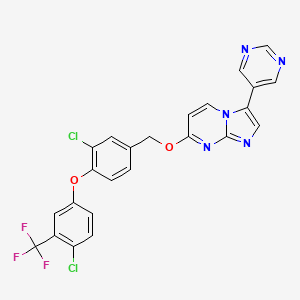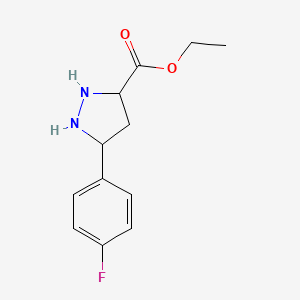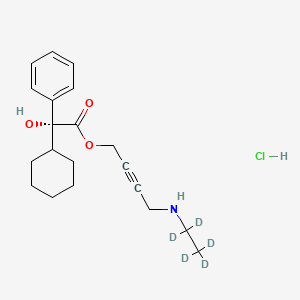
Desethyloxybutynin-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethyloxybutynin-d5 (hydrochloride) is a deuterium-labeled version of Desethyloxybutynin hydrochloride. Desethyloxybutynin is the active metabolite of Oxybutynin, an anticholinergic agent that inhibits voltage-dependent potassium channels . This compound is primarily used for research purposes, particularly in the study of drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Desethyloxybutynin-d5 (hydrochloride) involves the synthesis of the non-labeled Desethyloxybutynin followed by deuterium exchange reactions. Typically, the synthesis starts with the preparation of Oxybutynin, which is then subjected to deuterium gas to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Desethyloxybutynin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of deuterium gas in the exchange reactions is carefully controlled to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Desethyloxybutynin-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs .
Scientific Research Applications
Desethyloxybutynin-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the biotransformation of drugs.
Medicine: Utilized in pharmacokinetic studies to track the distribution and elimination of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations.
Mechanism of Action
Desethyloxybutynin-d5 (hydrochloride) exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This inhibition leads to the relaxation of the bladder muscle, reducing the urge to void. The compound targets postganglionic type 1, 2, and 3 muscarinic receptors, thereby preventing the contraction of the bladder muscle .
Comparison with Similar Compounds
Similar Compounds
Desethyloxybutynin hydrochloride: The non-deuterated version of Desethyloxybutynin-d5 (hydrochloride).
Oxybutynin: The parent compound from which Desethyloxybutynin is derived.
Tolterodine: Another anticholinergic agent used for similar therapeutic purposes.
Uniqueness
Desethyloxybutynin-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart .
Properties
Molecular Formula |
C20H28ClNO3 |
|---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m0./s1/i1D3,2D2; |
InChI Key |
DSWCYTSHCYXHGW-OGZAJPJGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate](/img/structure/B12363259.png)
![1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-1H-pyrrolo[3,2-c]pyridin-6-yl]indazole-5-carboxamide](/img/structure/B12363261.png)
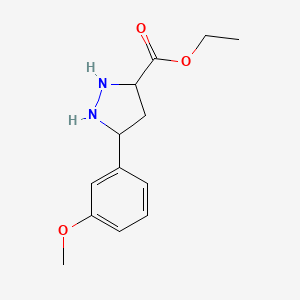
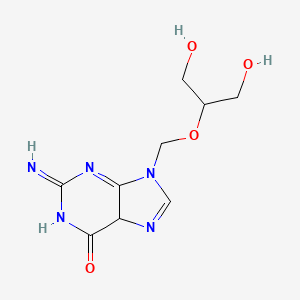


![2-[1-(2-Hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12363295.png)

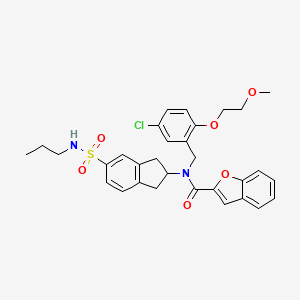
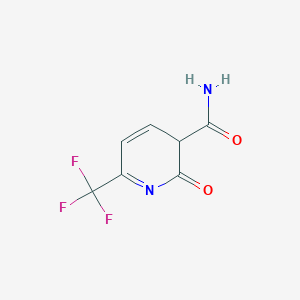

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12363329.png)
